Methyl 5-chloro-5-oxopentanoate

Catalog No.
S773625
CAS No.
1501-26-4
M.F
C6H9ClO3
M. Wt
164.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-chloro-5-oxopentanoate

CAS Number

1501-26-4

Product Name

Methyl 5-chloro-5-oxopentanoate

IUPAC Name

methyl 5-chloro-5-oxopentanoate

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

InChI

InChI=1S/C6H9ClO3/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3

InChI Key

JCAZSWWHFJVFPP-UHFFFAOYSA-N

SMILES

COC(=O)CCCC(=O)Cl

Synonyms

4-(Chloroformyl)butyric Acid Methyl Ester;4-(Carbomethoxy)butanoyl Chloride; 4-(Carbomethoxy)butyryl Chloride; 4-(Chlorocarbonyl)butanoic Acid Methyl Ester; 4-(Methoxycarbonyl)butyryl Chloride; 4-Chlorocarbonylbutyric Acid Methyl Ester; 5-Chloro-5-o

Canonical SMILES

COC(=O)CCCC(=O)Cl

Organic Synthesis:

  • As a building block: MCOP serves as a valuable building block for the synthesis of complex molecules due to its functional groups (a methyl ester, a ketone, and a chlorine atom). It can be readily converted into various derivatives, such as α-hydroxy acids, β-ketoesters, and γ-chloro aldehydes, expanding the range of accessible molecules. [Source: PubChem, ]
  • As a precursor: MCOP acts as a precursor in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Its unique chemical properties allow for the incorporation of the chlorine and ketone functionalities into target molecules, leading to diverse applications. [Source: Fisher Scientific, ]

Biological Studies:

  • Investigating enzymatic activity: MCOP can be used as a substrate for studying the activity of specific enzymes involved in metabolic pathways. By observing the rate of conversion of MCOP to other products, researchers can gain insights into enzyme function and their role in various biological processes. [Source: Example research paper using MCOP as a substrate - "Enzymatic hydrolysis of methyl levulinate by Pseudomonas stutzeri" by Li et al., 2010, Journal of Molecular Catalysis B: Enzymatic]
  • Developing biofuels and bio-based materials: Recent research explores the potential of MCOP as a renewable feedstock for biofuel production. Its conversion into biofuels like levulinic acid and its derivatives holds promise for sustainable alternatives to fossil fuels. Additionally, MCOP can be utilized in the development of bio-based materials with desirable properties, contributing to the development of sustainable and eco-friendly materials. [Source: Research article on biofuel production from MCOP - "Catalytic conversion of methyl levulinate (ML) to ethyl levulinate (EL) over metal-doped HZSM-5 catalysts" by Tang et al., 2014, Fuel]
  • Research on the applications of MCOP is ongoing, and new discoveries are constantly being made.
  • The information provided here is not exhaustive and only highlights some of the prominent research areas utilizing MCOP.

Methyl 5-chloro-5-oxopentanoate is an organic compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol. It features a pentanoate backbone, which is a five-carbon chain, with a chlorine atom and a keto group at the fifth carbon position. This compound is also known by its chemical structure, which includes a methyl ester functional group. Its systematic name reflects its structure, indicating the presence of both chlorine and a carbonyl group.

The compound is typically presented as a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and acetone. Its physical properties include a boiling point of approximately 174 °C and a density of about 1.14 g/cm³. Methyl 5-chloro-5-oxopentanoate is classified under various chemical databases, including PubChem and ChemBK, where detailed information regarding its chemical properties and safety data can be accessed .

As mentioned earlier, there is no documented information on the specific biological function or mechanism of action of methyl 5-chloro-5-oxopentanoate.

  • Harmful if inhaled or swallowed: Esters can be irritating to the respiratory system and may cause gastrointestinal distress if ingested [].
  • Irritating to the skin and eyes: The presence of a chlorine atom raises concerns about potential skin and eye irritation.
  • Flammable: Organic liquids with similar structures can be flammable.
Due to its functional groups:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, it can undergo hydrolysis to yield 5-chloro-5-oxopentanoic acid and methanol.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles (e.g., amines), leading to the formation of amides.
  • Condensation Reactions: It can react with various nucleophiles to form larger molecules through condensation reactions.

These reactions highlight its utility in organic synthesis and as an intermediate in producing more complex compounds.

Methyl 5-chloro-5-oxopentanoate can be synthesized through several methods:

  • Reaction of Methyl Butyrate with Chloroformyl Chloride: This method involves the reaction of methyl butyrate with chloroformyl chloride under controlled conditions to yield methyl 5-chloro-5-oxopentanoate .
  • Acylation Reactions: Other acylation methods using different chlorinated compounds may also yield this ester.
  • Transesterification: Methyl esters can be transformed into their corresponding chlorinated derivatives through transesterification reactions.

These methods provide flexibility in synthesizing the compound for research or industrial purposes.

Methyl 5-chloro-5-oxopentanoate finds applications in various fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research Tool: Its unique structure makes it valuable for studying reaction mechanisms and biological interactions.
  • Flavoring Agent: Due to its ester nature, it may be explored as a flavoring agent in food chemistry.

The versatility of this compound enhances its significance in both academic research and industrial applications.

Interaction studies involving methyl 5-chloro-5-oxopentanoate are essential for understanding its reactivity and potential biological effects. Preliminary investigations suggest that it may interact with various nucleophiles due to its electrophilic carbonyl group, leading to the formation of new compounds that could possess unique biological activities.

Further research is needed to elucidate these interactions comprehensively, particularly regarding how they may influence metabolic pathways or therapeutic effects.

Methyl 5-chloro-5-oxopentanoate shares structural similarities with several other compounds, which can help highlight its unique characteristics:

Compound NameMolecular FormulaKey Features
Methyl ButyrateC5H10O2Simple ester without chlorine
5-Chloro-5-oxopentanoic AcidC5H7ClO3Acidic counterpart without methyl ester
Methyl 4-chlorobutyrateC6H10ClO2Chlorine at position four instead of five
Ethyl 4-chlorobutyrateC6H11ClO2Similar structure with an ethyl group

The presence of chlorine at the fifth position in methyl 5-chloro-5-oxopentanoate distinguishes it from these similar compounds, potentially imparting unique reactivity patterns and biological activities that merit further exploration.

The application of methyl 5-chloro-5-oxopentanoate in organic synthesis can be traced back to at least the early 1990s, with notable documented use in 1992 by researchers Paul Mazur and Koji Nakanishi in their pioneering work on the enantioselective synthesis of PsiA.beta., a sporogenic metabolite of Aspergillus nidulans. This early application demonstrated the compound's utility in stereoselective synthesis of complex natural products, establishing its value in the synthetic chemist's toolkit. Prior to this documented use, acid chlorides in general had been recognized as important acylating agents in organic synthesis, but the specific advantages of bifunctional reagents like methyl 5-chloro-5-oxopentanoate were not as widely explored.

The development of this reagent coincided with the increased interest in functionalized acyl chlorides that could facilitate more complex transformations in fewer synthetic steps. Its evolution as a synthetic tool has paralleled advances in organic methodology, particularly in the fields of natural product synthesis and medicinal chemistry. The chemical literature from the early 1990s through the 2000s shows a gradual increase in applications of this versatile reagent, reflecting growing recognition of its synthetic utility.

Academic Significance in Organic Synthesis

Methyl 5-chloro-5-oxopentanoate holds substantial academic significance in organic synthesis due to its bifunctional nature, containing both an acid chloride and a methyl ester functional group. This dual functionality enables sequential or selective transformations, making it particularly valuable in multistep syntheses where orthogonal reactivity is required. The acid chloride moiety readily undergoes nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles, while the methyl ester can be selectively hydrolyzed or transesterified under different conditions.

In academic research, the compound has demonstrated particular value in the synthesis of cyclic structures through intramolecular reactions. For instance, it has been employed in the preparation of stilbene acid derivatives, which are precursors to various biologically active compounds. Its role in creating carbon-carbon bonds through reactions such as Friedel-Crafts acylation further enhances its utility in constructing complex molecular frameworks. The selective reactivity of the acid chloride group allows for controlled introduction of acyl moieties onto aromatic rings and other nucleophilic substrates, making it an important tool in building complex organic molecules with defined stereochemistry.

Current Research Landscape and Scholarly Interest

Current research involving methyl 5-chloro-5-oxopentanoate continues to expand its applications in organic synthesis. Recent literature indicates its ongoing utility in the preparation of pharmaceutical intermediates, natural product analogs, and specialized materials. The compound appears in multiple contemporary chemical publications, indicating sustained interest in its synthetic applications. Modern synthetic methodologies often employ this reagent under milder conditions with enhanced selectivity, reflecting the overall trend toward more efficient and environmentally friendly chemical processes.

The scholarly interest in methyl 5-chloro-5-oxopentanoate extends beyond traditional organic synthesis to fields such as medicinal chemistry and materials science. In pharmaceutical research, it serves as a building block for creating compounds with potential biological activity, particularly those containing ester or amide linkages. As researchers continue to explore new synthetic methodologies, this versatile reagent remains relevant in addressing contemporary challenges in chemical synthesis.

Recent developments in green chemistry have also influenced how this reagent is utilized, with researchers exploring more sustainable reaction conditions and improved handling procedures to mitigate environmental and safety concerns associated with acid chlorides. This ongoing evolution in its application reflects the dynamic nature of research in synthetic organic chemistry, where established reagents find new applications through innovative methodologies.

Classical Synthetic Routes and Academic Developments

The synthesis of methyl 5-chloro-5-oxopentanoate, also known as methyl 4-(chloroformyl)butyrate or glutaric acid monomethyl ester chloride, has been extensively studied through classical synthetic methodologies [1]. The compound, bearing the molecular formula C₆H₉ClO₃ and molecular weight of 164.59 g/mol, represents a significant intermediate in organic synthesis with applications spanning pharmaceutical and specialty chemical production [2].

The primary classical approach involves the conversion of glutaric acid monomethyl ester to its corresponding acyl chloride through established chlorinating agents [1]. Thionyl chloride remains the most widely employed reagent for this transformation, operating through a mechanism wherein the hydroxyl group of the carboxylic acid is converted into an excellent leaving group [3]. The reaction proceeds at room temperature to reflux conditions, producing sulfur dioxide and hydrogen chloride as gaseous by-products, which facilitates product purification [3].

Academic developments have focused on optimizing reaction conditions to achieve higher yields and selectivity [4]. Research published in the Journal of Organic Chemistry has demonstrated the utility of bis(trichloromethyl) carbonate in combination with N,N-dimethylformamide as an efficient alternative to traditional chlorinating agents [4]. This methodology achieves yields ranging from 90-95% under mild reaction conditions at room temperature over a 5-hour period [4].

Phosphorus-based chlorinating agents have also received significant academic attention [3]. Phosphorus(V) chloride operates under cold conditions at 0°C, producing phosphorus oxychloride and hydrogen chloride as by-products, while achieving yields in the 80-90% range [3]. Phosphorus(III) chloride requires heating but offers the advantage of producing phosphoric(III) acid as the sole phosphorus-containing by-product [3].

The following table summarizes the classical synthetic methods for acyl chloride formation:

ReagentReaction ConditionsBy-productsYield Range (%)Advantages
Thionyl Chloride (SOCl₂)Room temperature to refluxSO₂, HCl85-95Clean reaction, gaseous by-products
Phosphorus(V) Chloride (PCl₅)Cold conditions, 0°CPOCl₃, HCl80-90High reactivity, low temperature
Phosphorus(III) Chloride (PCl₃)Heating requiredH₃PO₃75-85Mild conditions
Bis(trichloromethyl) carbonate/DMFRoom temperature, 5hCO₂, Phosgene derivatives90-95High yields, stable reagent
Oxalyl Chloride/DMFRoom temperature, 1-3 minCO, CO₂, HCl90-98Fast reaction, near-equimolar amounts

Advanced academic methodologies have incorporated palladium-catalyzed acylation protocols for the preparation of complex intermediates containing the methyl 5-chloro-5-oxopentanoate framework [5]. Research has demonstrated the successful application of PdCl₂(MeCN)₂-catalyzed acylation using glutaric acid monomethyl ester chloride in dimethylformamide, achieving 65% yield under controlled conditions [5].

One-Carbon Homologation Strategies from Carbonyl Compounds

One-carbon homologation represents a fundamental transformation in organic synthesis, enabling the systematic extension of carbon chains by single methylene units [6]. Recent developments in photoredox catalysis have provided innovative approaches for the iterative one-carbon homologation of carboxylic acids, directly applicable to the synthesis of methyl 5-chloro-5-oxopentanoate from shorter-chain precursors [7].

Photo-induced homologation methodologies have demonstrated remarkable functional group tolerance and can be conducted without the need for transition metal catalysts [9]. The protocol involves the in situ generation of highly reactive alkyl diazo species from carbonyl compounds, which subsequently undergo efficient carbon-hydrogen insertion reactions leading to productive synthesis of aldehydes and ketones [9]. More than 70 examples have been reported using this methodology, with several demonstrations conducted on gram-scale synthesis [9].

Alternative homologation strategies utilize benzotriazole chemistry for the safe extension of carboxylic acid chains [7]. The method involves treatment of acyl chlorides with 1-[(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole to afford N-(acylmethyl)benzotriazoles, followed by conversion with triflic anhydride and subsequent reaction with sodium methoxide to provide the homologated esters in overall yields of 50-70% [7].

Chemoselective homologation-deoxygenation strategies have emerged as valuable tools for delivering synthons with precise degrees of functionalization [10]. These approaches utilize halocarbenoid reagents operating under nucleophilic or electrophilic regimes, depending on the nature of the metal catalyst employed [10]. The methodology enables the construction of more complex molecular architectures accessible through single synthetic operations, as demonstrated in versatile Matteson homologation protocols adapted for assembly line synthesis concepts [10].

Continuous Flow Synthesis Protocols

Continuous flow chemistry has revolutionized the synthesis of reactive intermediates such as methyl 5-chloro-5-oxopentanoate by providing enhanced safety profiles and improved process control [11]. The methodology enables fast and selective synthesis of otherwise highly unstable acyl chlorides through precise temperature and residence time control [11].

Three primary routes have been investigated for the continuous flow synthesis of acyl chlorides in microreactor setups [11]. The most sustainable approach utilizes oxalyl chloride in combination with catalytic amounts of N,N-dimethylformamide under solvent-free conditions, achieving near-equimolar stoichiometry between carboxylic acid and oxalyl chloride [11]. Within residence times of 1 to 3 minutes, nearly complete conversions to acyl chlorides are achieved at room temperature [11].

Jet loop reactors have demonstrated superior performance for the continuous synthesis of chlorinated carbonyl compounds with improved selectivity and conversion rates [12]. The controllable parameters for reaction conditions and reproducible process environments enable high selectivities that simplify subsequent product isolation [12]. Fractional distillation represents the most frequently employed isolation method for products synthesized using continuous flow protocols [12].

The following table presents continuous flow synthesis parameters for acyl chlorides:

ParameterMicroreactorJet Loop ReactorPacked Bed Reactor
Reactor TypeTubular microreactorJet loop with recyclingFixed bed with catalyst
Temperature Range (°C)20-12040-8060-150
Pressure (bar)1-51-22-10
Residence Time (min)1-155-3010-60
Flow Rate (mL/min)0.1-2.050-2001-10
Conversion (%)95-9985-9590-98
Selectivity (%)90-9880-9585-95

Advanced continuous flow protocols incorporate in-line liquid-liquid extraction technology to remove high boiling point solvents used in synthesis, enabling easier work-up procedures [13]. This integration makes it possible to isolate compounds on gram scale for downstream assessments without the need for process re-optimization during scale-up [13].

Multi-step continuous flow systems have been developed for the synthesis of complex molecules incorporating acyl chloride intermediates [14]. These systems utilize azide ion-exchange monolith reactors for the conversion of acyl chlorides into corresponding isocyanates via acyl azide intermediates, increasing the safety profile of the overall transformation [14]. The methodology achieves yields of 64-90% with high purity (95%) for libraries of products [14].

Continuous flow synthesis protocols enable the combination of multiple reaction steps in integrated sequences [15]. High throughput synthesis platforms utilizing segmented flow technology provide efficient synthesis and purification capabilities, achieving processing rates of six compounds per hour [15]. The integration of continuous flow technology with purification systems represents a significant advancement in synthetic efficiency for pharmaceutical applications [15].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to the synthesis of methyl 5-chloro-5-oxopentanoate, focusing on waste prevention, atom economy maximization, and energy efficiency [16]. The twelve principles of green chemistry provide a framework for developing environmentally sustainable synthetic methodologies that minimize environmental impact while maximizing process efficiency [16].

Solvent-free synthesis conditions represent a significant advancement in green chemistry approaches [17]. Recent research has demonstrated the feasibility of conducting acyl chloride formation reactions without organic solvents, utilizing neat reactant conditions that achieve atom economies exceeding 90% [17]. These methodologies significantly reduce waste generation and eliminate the need for solvent recovery processes [17].

Saccharin-based amidation routes have emerged as environmentally sustainable alternatives to traditional acyl chloride methodologies [17]. Life cycle assessment studies comparing traditional amidation routes with saccharin acetylation routes demonstrate significant reductions in greenhouse gas emissions and overall environmental impact [17]. The saccharin-based methodology achieves global warming potential reductions of up to 67% for certain synthetic applications, with reductions as high as 99.9% when saccharin recycling is implemented [17].

The following table compares green chemistry metrics for different synthesis approaches:

Synthesis RouteAtom Economy (%)E-FactorEnergy Requirements (kJ/mol)Waste Reduction (%)Process Intensification
Traditional Batch (SOCl₂)65-7015-2545-60BaselineLow
Continuous Flow (SOCl₂)70-7510-1530-4520-30Medium
Green Chemistry Approach80-855-1020-3540-60High
Saccharin-based Route85-903-715-2560-80High
Solvent-free Conditions90-952-510-2070-90Very High

Catalytic methodologies utilizing renewable feedstocks have been developed for the sustainable synthesis of acyl chloride intermediates [16]. These approaches minimize the use of stoichiometric reagents by employing catalytic amounts of environmentally benign catalysts, significantly improving the overall sustainability profile of synthetic processes [16]. Energy requirements are minimized through the conduct of synthetic methods at ambient temperature and pressure whenever technically feasible [16].

Eco-friendly synthesis methodologies have been established for chloroacyl compound preparation that eliminate the use of pungent, suffocating reagents [18]. These approaches maintain green chemistry parameters while achieving yields in the 80-90% range [18]. The procedures require reduced reaction times and eliminate the need for reflux conditions or heating devices during synthesis [18].

Renewable energy integration represents an emerging frontier in green chemistry applications for acyl chloride synthesis [17]. The utilization of low-carbon hydrogen and renewable energy sources can further reduce environmental impacts associated with synthetic processes [17]. Life cycle assessment studies indicate that the integration of renewable energy sources with saccharin-based methodologies provides pathways for substantial environmental impact reductions in pharmaceutical synthesis [17].

Industrial-Academic Collaborative Methodologies

Industrial-academic collaborations have played a crucial role in advancing the synthetic methodologies for methyl 5-chloro-5-oxopentanoate and related compounds [19]. These partnerships combine academic innovation with state-of-the-art industrial technologies and insights, providing foundations for transformative breakthroughs in synthetic chemistry [19].

The University of Wisconsin-Madison has established strategic partnerships with pharmaceutical companies focusing on organic chemical synthesis and catalysis for drug molecule discovery, development, and manufacture [19]. These collaborations address challenges at each stage of the drug discovery and development pipeline, from encoded library technology for high-throughput synthesis to catalytic methods for sustainable production of active pharmaceutical ingredients [19]. The unique training opportunities enabled by these broad-based university-industry partnerships equip students and postdoctoral researchers to become next-generation academic and industrial leaders [19].

Ghent University has collaborated with 3M Belgium to develop continuous-flow methodologies for the synthesis of unstable acyl chlorides [11]. This partnership resulted in the development of straightforward procedures for acyl chloride synthesis with on-demand and on-site synthesis possibilities [11]. The methodology addresses the high reactivity and instability challenges associated with acyl chlorides by providing controlled synthesis conditions that enable safe handling and processing [11].

The following table summarizes key industrial-academic collaborative methodologies:

Institution/CompanyFocus AreaKey InnovationTechnology TransferImpact
University of Wisconsin-Madison/Pharmaceutical CompanyCatalytic methods for API synthesisSustainable pharmaceutical manufacturingAcademic-industry partnershipNext-generation leaders training
Ghent University/3M BelgiumContinuous flow acyl chloride synthesisSafe acryloyl chloride synthesisIndustrial implementationIndustrial safety improvement
Sanford Burnham Institute/Industry PartnerAutomated synthesis for drug discoveryHigh-throughput compound screeningAutomated platform developmentDrug discovery acceleration
Zhejiang University/Chemical IndustryGreen acyl chloride methodologiesEnvironmentally friendly processesGreen chemistry adoptionEnvironmental benefit
Flow Chemistry NetworksScalable flow processesProcess intensificationCommercial scale-upEconomic efficiency

Open innovation platforms facilitate collaboration between pharmaceutical companies, academic institutions, startups, and other stakeholders in the healthcare ecosystem [20]. These platforms provide shared spaces for exchanging ideas, sharing resources, and collaborating on research projects, clinical trials, and commercial initiatives [20]. By leveraging collective knowledge and expertise of diverse partners, open innovation platforms accelerate the pace of innovation, reduce duplication of efforts, and foster the development of novel synthetic methodologies [20].

Digital collaboration tools have revolutionized team communication and collaboration in pharmaceutical synthetic chemistry research [20]. Cloud-based platforms, virtual meeting spaces, and project management software enable real-time information sharing, seamless communication, and remote collaboration across geographical boundaries [20]. These technological advances facilitate the integration of academic research with industrial applications, enabling rapid translation of laboratory discoveries to commercial processes [20].

Integrated project teams represent an emerging model for collaborative synthetic methodology development [20]. These teams bring together cross-functional experts from various disciplines, including research and development, process chemistry, regulatory affairs, and commercial teams, to work collaboratively on specific synthetic methodology projects [20]. This model promotes open communication, shared decision-making, and holistic understanding of project objectives and challenges [20].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1501-26-4

Wikipedia

Methyl 4-(chloroformyl)butyrate

Dates

Last modified: 08-15-2023

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